molecular formula C10H9F2NO3 B2872291 Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate CAS No. 1184110-13-1

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Cat. No. B2872291
CAS RN: 1184110-13-1
M. Wt: 229.183
InChI Key: PGFGBKSAXXDQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a chemical compound with the molecular formula C10H11F2NO2 . It is related to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate consists of a 2,5-difluorophenyl group attached to an amino-2-oxoacetate group via an ethyl bridge . The presence of the difluorophenyl group suggests that the compound may exhibit interesting electronic properties due to the electronegativity of the fluorine atoms .

Scientific Research Applications

Chemoselective Synthesis

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate demonstrates significant synthetic versatility, particularly in chemoselective synthesis. This compound has been used in the synthesis of tetrahydropyridines, a class of organic compounds with potential applications in pharmaceuticals and materials science. Pretto et al. (2019) developed a method for synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, achieving moderate to good yields (Pretto et al., 2019).

Protein-Tyrosine Phosphatase 1B Inhibitors

This compound has been utilized in the synthesis of derivatives that inhibit protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatment. Navarrete-Vázquez et al. (2012) prepared ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against PTP-1B, identifying several compounds with promising activity (Navarrete-Vázquez et al., 2012).

Spectroscopic and Diffractometric Studies

Fokin et al. (2005) conducted a study on polymorphism in related compounds, exploring their properties using spectroscopic and diffractometric techniques. This research highlights the importance of understanding the physical and chemical properties of such compounds for pharmaceutical development (Fokin et al., 2005).

Antimicrobial and Antitumor Activity

Compounds derived from ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate have shown potential antimicrobial and antitumor activities. Gasparyan et al. (2016) synthesized oxo(pyrimidinyl)acetamides and evaluated their biological activities, demonstrating low antibacterial and antitumor effects (Gasparyan et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product with a warning that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate were not found in the search results, it’s worth noting that compounds with similar structural features have been found to possess various biological activities . This suggests that Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate could potentially be explored for therapeutic applications in the future.

properties

IUPAC Name

ethyl 2-(2,5-difluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-5-6(11)3-4-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFGBKSAXXDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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